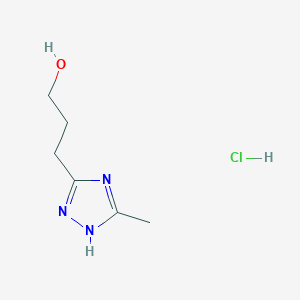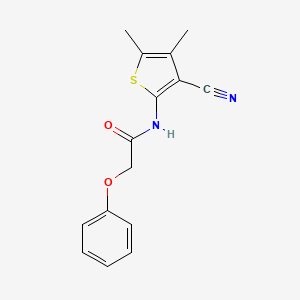
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a chemical compound that has shown promising results in scientific research. It is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
The development of radioligands for positron emission tomography (PET) imaging, particularly [18F]PBR111, demonstrates the application of compounds within the series to which "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide" belongs. These compounds, including DPA-714 and its derivatives, have been synthesized and evaluated for their selectivity and efficiency in imaging the translocator protein (18 kDa), highlighting their significance in neuroimaging and inflammation studies (Dollé et al., 2008).
Molecular Structure and Antiviral Activity
A study focusing on the molecular structure, natural bond orbital calculations, and drug likeness of a closely related compound, "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide," highlighted its potential antiviral properties against COVID-19. This research offers insights into the molecule's interaction with SARS-CoV-2 protein, suggesting its relevance in designing antiviral drugs (Mary et al., 2020).
Antimicrobial Applications
Compounds incorporating sulfamoyl moiety, including derivatives of "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide," have been synthesized for their antimicrobial potential. The study showcases the versatility of these compounds in generating new heterocyclic structures with promising results against various bacterial and fungal strains, underscoring their potential in antimicrobial therapy (Darwish et al., 2014).
Metabolic Stability in Drug Development
Research on the structural modification of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors reveals the exploration of various heterocycles, including the core structure related to "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide," to enhance metabolic stability. This highlights the compound's role in the rational design of more stable and effective therapeutic agents (Stec et al., 2011).
Propriétés
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c19-13-8-4-5-9-14(13)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNDJTFDIDOZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)
amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2963798.png)

![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2963802.png)
![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)

![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)

